molecular formula C10H17NO2 B13637170 Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate

Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate

Cat. No.: B13637170
M. Wt: 183.25 g/mol
InChI Key: AOQOVYFYGVXFKO-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique spirocyclic structure, which imparts rigidity and stability, making it an attractive candidate for the development of new pharmaceuticals and other functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate typically involves a multi-step process starting from 3-methylidenecyclobutanecarbonitrile. The synthetic route includes a catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to the double bond of the unsaturated nitrile, followed by chemoselective reduction of the nitro and cyano groups, and hydrolysis of the ester moiety .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts rigidity, which can enhance binding affinity to certain receptors or enzymes. This compound may act as an agonist or antagonist, depending on the target and the specific modifications made to its structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is unique due to its ethyl ester group, which can be easily modified to introduce various functional groups. This flexibility makes it a valuable scaffold for the development of new compounds with diverse biological and chemical properties .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-8(12)10(7-11)5-9(6-10)3-4-9/h2-7,11H2,1H3

InChI Key

AOQOVYFYGVXFKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC2)CN

Origin of Product

United States

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